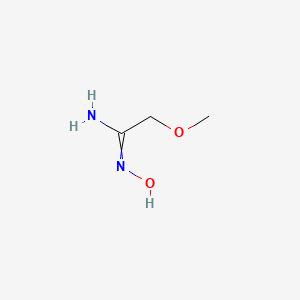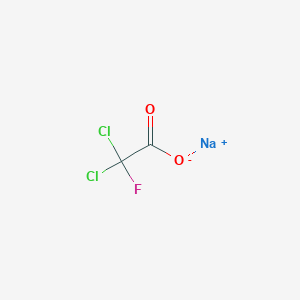
3-クロロ-4-(4-フルオロフェノキシ)アニリン
説明
3-Chloro-4-(4-fluorophenoxy)aniline (C4FPA) is an important organic compound that is widely used in scientific research and industrial applications. C4FPA has unique properties that make it advantageous for a variety of applications.
科学的研究の応用
光線力学療法と音響光線力学療法における応用
“3-クロロ-4-(4-フルオロフェノキシ)アニリン”は、新しい亜鉛(II)フタロシアニンの合成に使用されてきました . この化合物は、酸化グラフェン (GO) と組み合わせることで、光線力学療法 (PDT) および音響光線力学療法 (SPDT) で有望な結果を示しました .
光線力学療法 (PDT): PDT では、光感受性化合物が光によって活性化され、近くの細胞を殺すことができる酸素の一種を生成します . これは、特定の種類のがんやその他の疾患の治療に役立つツールとなっています .
音響光線力学療法 (SPDT): SPDT は、PDT と同様のプロセスですが、光ではなく音波を使用して治療を活性化します . ”3-クロロ-4-(4-フルオロフェノキシ)アニリン”から合成された亜鉛(II)フタロシアニンは、光化学的研究 (PDT) と音響光化学的研究 (SPDT) の両方で非常に高い一重項酸素発生を示したため、PDT と SPDT の両方に有望な光増感剤となっています .
酸化グラフェン (GO) をキャリアとして: これらのアプリケーションでは、酸化グラフェンは光増感剤キャリアとして機能し、亜鉛(II)フタロシアニンは PDT/SPDT 剤として機能することができます . GO と亜鉛(II)フタロシアニン間の相互作用は、走査型電子顕微鏡の結果によって裏付けられました .
作用機序
Target of Action
It is known that similar compounds have been used in the development of antimalarial drugs , suggesting that it may target enzymes or proteins essential to the life cycle of malaria parasites.
Mode of Action
It is known that similar compounds can inhibit vital enzymes in the malaria parasite, leading to its death .
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of the malaria parasite, disrupting its ability to reproduce and survive .
Result of Action
Similar compounds have been shown to have antimalarial activities, suggesting that it may have a similar effect .
生化学分析
Biochemical Properties
3-Chloro-4-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3-Chloro-4-(4-fluorophenoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(4-fluorophenoxy)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions often result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-4-(4-fluorophenoxy)aniline change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time when exposed to light or heat. Long-term exposure to 3-Chloro-4-(4-fluorophenoxy)aniline in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(4-fluorophenoxy)aniline vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
3-Chloro-4-(4-fluorophenoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-4-(4-fluorophenoxy)aniline within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of 3-Chloro-4-(4-fluorophenoxy)aniline can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(4-fluorophenoxy)aniline is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 3-Chloro-4-(4-fluorophenoxy)aniline can also affect its interactions with other biomolecules, further influencing its activity .
特性
IUPAC Name |
3-chloro-4-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNXPQYBXNTHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)



![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)




![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)
![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)
